The Excision Repair Cross-Complementing Protein Group 6, commonly known as ERCC6, is a crucial protein involved in the DNA repair process. It is encoded by the ERCC6 gene located on chromosome 10 in humans. This protein plays a significant role in transcription-coupled nucleotide excision repair, which is essential for maintaining genomic integrity and cellular function. Mutations in the ERCC6 gene are associated with Cockayne syndrome, a rare genetic disorder characterized by developmental issues and heightened sensitivity to sunlight.
ERCC6 is classified as a DNA excision repair protein and is part of the Snf2-like family of chromatin remodelers. It interacts with various proteins involved in DNA repair and transcription, highlighting its multifunctional role within the cell. The protein is predominantly expressed in tissues such as the brain, liver, and skin, where DNA damage from environmental factors like ultraviolet radiation can be significant .
ERCC6 is synthesized through standard eukaryotic transcription and translation processes. The ERCC6 gene undergoes transcription to produce messenger RNA, which is then translated into the ERCC6 protein in ribosomes.
The synthesis of ERCC6 involves several critical steps:
The ERCC6 protein consists of several conserved domains that are characteristic of ATP-dependent helicases. These domains are involved in ATP binding and hydrolysis, which are crucial for its function in DNA repair. The protein exhibits a complex three-dimensional structure that allows it to interact with DNA and other proteins effectively.
The structural analysis of ERCC6 has revealed:
ERCC6 participates in several biochemical reactions related to DNA repair:
The activity of ERCC6 is influenced by ATP concentration; it has been shown that ATP hydrolysis induces conformational changes that enhance its binding affinity to damaged DNA sites. This process is vital for effective repair mechanisms .
ERCC6 operates primarily through a mechanism involving:
Studies have shown that loss-of-function mutations in ERCC6 lead to impaired DNA repair processes, resulting in increased sensitivity to UV light and other environmental stressors .
Relevant studies indicate that mutations within the ERCC6 gene can lead to dysfunctional protein products that fail to perform necessary repair functions .
ERCC6 has significant implications in various fields:
ERCC6 (Excision Repair Cross-Complementation Group 6), also known as Cockayne syndrome protein B (CSB), is a 1493-amino-acid protein with a molecular weight of 168 kDa. It belongs to the SWI2/SNF2 family of ATP-dependent chromatin remodelers. Structurally, ERCC6 comprises three major regions:
Table 1: Structural Domains of ERCC6 Protein
Domain | Residues | Key Features/Function | Functional Impact of Mutations |
---|---|---|---|
N-terminal | 1–500 | Acidic-rich region; leucine latch motif; NLS (285–354) | Disruption impairs NAP1L1 binding and chromatin remodeling [5] |
ATPase domain | 500–1000 | 7 helicase motifs; two RecA-like lobes (lobe 1/lobe 2); hinge region | ATPase-dead mutations (e.g., K308R) abolish repair functions [7] [8] |
C-terminal | 1300–1493 | UBD, CIM, WHD; NLS (1038–1055) | Truncations (e.g., CSB1−1463) disrupt RNAPII binding and TCR [5] |
ERCC6 demonstrates DNA-stimulated ATPase activity critical for its functions. Controversy exists regarding its helicase activity:
Table 2: ATP-Dependent vs. ATP-Independent Activities of ERCC6
Activity Type | Substrate/Context | Functional Outcome | Regulatory Mechanism |
---|---|---|---|
ATP-dependent | dsDNA, nucleosomes | Chromatin remodeling; repair complex assembly | Autoinhibition relieved by DNA damage [7] |
ATP-dependent | UV-induced lesions | RNAPII displacement; TCR initiation | Requires WHD dissociation from ATPase domain [5] |
ATP-independent | ssDNA/RNA hybrids | Strand annealing; transcription restart | Inhibited by ATP binding [8] |
ERCC6 remodels chromatin to facilitate DNA repair and transcription:
ERCC6 activity is modulated by post-translational modifications (PTMs):
Table 3: Key Post-Translational Modifications of ERCC6
Modification | Residues/Site | Enzyme(s) | Functional Consequence |
---|---|---|---|
Ubiquitination | Lys residues (C-terminus) | CRL4CSA | Proteasomal degradation post-TCR; regulates turnover [5] |
Phosphorylation | S429, S430 (N-terminus) | ATM/ATR kinases | Enhances chromatin binding; activates ATPase [8] |
SUMOylation | Not specified | Unknown E3 ligases | Stabilizes RNAPII interaction; promotes TCR initiation |
PARylation | Glutamate residues | PARP1/PARP2 | Facilitates base excision repair (BER) recruitment [5] |
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